3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorobenzylthio group and a pyridin-2-yl group
Scientific Research Applications
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with a thiol derivative to form the 4-chlorobenzylthio group.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the nitro groups if present, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
Uniqueness
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine is unique due to the presence of the 4-chlorobenzylthio group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHDQIQTBKYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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